Ethyl 8-cyano-4-(dimethylamino)quinoline-3-carboxylate
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Overview
Description
Preparation Methods
The synthesis of Ethyl 8-cyano-4-(dimethylamino)quinoline-3-carboxylate typically involves the reaction of amino acetophenone and phenylacetylene in the presence of a catalyst such as Zn(OTf)2 under microwave irradiation . This method is advantageous due to its efficiency and the ability to produce high yields. Industrial production methods may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure consistency and scalability.
Chemical Reactions Analysis
Ethyl 8-cyano-4-(dimethylamino)quinoline-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the cyano and ester functional groups, using reagents like sodium methoxide or potassium tert-butoxide.
Coupling Reactions: It can participate in Suzuki–Miyaura coupling reactions, which are widely used for forming carbon-carbon bonds.
Scientific Research Applications
Ethyl 8-cyano-4-(dimethylamino)quinoline-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex quinoline derivatives.
Biology: Its derivatives have shown potential in biological assays, particularly in studying enzyme inhibition and receptor binding.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals due to its stable aromatic structure.
Mechanism of Action
The mechanism of action of Ethyl 8-cyano-4-(dimethylamino)quinoline-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano and ester groups play a crucial role in binding to these targets, leading to inhibition or activation of biological pathways. The exact pathways and targets can vary depending on the specific application and derivative used .
Comparison with Similar Compounds
Ethyl 8-cyano-4-(dimethylamino)quinoline-3-carboxylate can be compared with other quinoline derivatives such as:
8-hydroxyquinoline: Known for its metal-chelating properties and use in antiseptics.
Quinoline-8-thiol: Used in the synthesis of metal complexes that emit light.
2-(4-Bromo-5-ethylnylthiophen-2-yl)-6-ethynyl-4-phenylquinoline: Exhibits unique photophysical properties.
Properties
Molecular Formula |
C15H15N3O2 |
---|---|
Molecular Weight |
269.30 g/mol |
IUPAC Name |
ethyl 8-cyano-4-(dimethylamino)quinoline-3-carboxylate |
InChI |
InChI=1S/C15H15N3O2/c1-4-20-15(19)12-9-17-13-10(8-16)6-5-7-11(13)14(12)18(2)3/h5-7,9H,4H2,1-3H3 |
InChI Key |
GZIGORQTFWEWQT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C2=CC=CC(=C2N=C1)C#N)N(C)C |
Origin of Product |
United States |
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